5-((3-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((3-bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a fused thiazolo[3,2-b][1,2,4]triazole core. Key structural elements include:
- Furan-2-yl substituent: Positioned at C2 of the thiazole ring, the furan group introduces planar aromaticity and may influence π-π stacking interactions.
- (3-Bromophenyl)methyl-piperazine moiety: The 3-bromophenyl group is linked via a methyl bridge to a piperazine ring substituted with a 4-methoxyphenyl group. This substitution pattern likely modulates receptor binding affinity and solubility.
- Hydroxyl group at C6: The phenolic -OH group enhances hydrogen-bonding capacity and polarity.
Synthetic routes for analogous compounds often involve condensation reactions between hydrazine derivatives and ketones or aldehydes, followed by cyclization (e.g., via Claisen-Schmidt or Hantzsch thiazole synthesis) .
Properties
IUPAC Name |
5-[(3-bromophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrN5O3S/c1-34-20-9-7-19(8-10-20)30-11-13-31(14-12-30)22(17-4-2-5-18(27)16-17)23-25(33)32-26(36-23)28-24(29-32)21-6-3-15-35-21/h2-10,15-16,22,33H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUUTGHRTRDIOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC(=CC=C3)Br)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of a thiazole ring fused with a triazole moiety, along with various functional groups that may contribute to its pharmacological properties.
The compound's structure includes:
- Bromophenyl group : Known for its role in enhancing biological activity.
- Methoxyphenyl group : Often associated with improved lipophilicity and bioavailability.
- Piperazine ring : Commonly found in many pharmacologically active compounds due to its ability to interact with various receptors.
The proposed mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors. It may inhibit certain pathways involved in cell proliferation and microbial growth, contributing to its potential anticancer and antimicrobial effects .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds with similar structures have shown IC50 values below 10 µM against various cancer cell lines, indicating potent cytotoxic effects .
- Mechanistic Insights : Molecular dynamics simulations suggest that these compounds may interact with key proteins involved in apoptosis, such as Bcl-2 .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- In Vitro Studies : Preliminary assays have shown that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example, it demonstrated an MIC (Minimum Inhibitory Concentration) value of less than 100 µg/mL against Staphylococcus aureus and Escherichia coli .
Antifungal Properties
In addition to antibacterial effects, the compound has been evaluated for antifungal activity:
- Fungal Assays : It has shown effectiveness against common fungal strains such as Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
Data Tables
| Activity Type | Cell Line/Organism | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | < 10 | |
| Antimicrobial | Staphylococcus aureus | < 100 | |
| Antifungal | Candida albicans | < 50 |
Case Studies
Several studies have explored the biological activity of related compounds:
- Evren et al. (2019) developed thiazole derivatives showing selective cytotoxicity against A549 cells. Their findings emphasize the importance of structural modifications in enhancing anticancer activity .
- Recent Research on Triazoles : A study published in 2023 highlighted the synthesis of triazole-based compounds with significant antimicrobial and anticancer properties. The findings suggest that modifications to the triazole core can lead to enhanced biological activities .
Scientific Research Applications
Anticancer Activity
The thiazolo[3,2-b][1,2,4]triazole scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the thiazolo-triazole core can enhance anticancer activity. Compounds with electron-withdrawing groups, such as chlorine or bromine, often demonstrate improved efficacy against breast cancer cells (e.g., MCF-7) and prostate cancer cells (e.g., PC3) .
- Mechanism of Action : The anticancer effects are believed to stem from the ability of these compounds to induce apoptosis in cancer cells and inhibit proliferation through various pathways .
Anticonvulsant Properties
The compound's structural features suggest potential anticonvulsant activity. Similar thiazole derivatives have been tested for their effectiveness in models of induced seizures:
- Research Findings : Some thiazole-based compounds have shown promising results in reducing seizure activity in animal models. For example, a related compound demonstrated significant anticonvulsant properties in picrotoxin-induced convulsion models .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties:
- Broad Spectrum Activity : Compounds derived from thiazolo[3,2-b][1,2,4]triazoles have exhibited activity against a range of bacterial strains, including those resistant to conventional antibiotics. Studies indicate that modifications to the thiazole ring can enhance antibacterial efficacy .
Neuroprotective Effects
Recent studies suggest that compounds similar to the one may offer neuroprotective benefits:
- Monoamine Oxidase Inhibition : Some derivatives have been identified as monoamine oxidase inhibitors, which could be beneficial for treating neurodegenerative diseases such as Parkinson's and Alzheimer's . This mechanism may help mitigate oxidative stress and improve neuronal survival.
Several studies have documented the synthesis and biological evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives:
- Anticancer Studies : One study highlighted a series of thiazole-pyridine hybrids that showed superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .
- Antimicrobial Research : Another investigation focused on imidazotriazole-incorporated thiazoles and their effectiveness against various microbial strains, demonstrating good to moderate antibacterial activity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 3-Bromophenyl Group
The bromine atom on the 3-bromophenyl substituent is a potential site for nucleophilic substitution (SNAr) under activating conditions. For example:
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Reaction with amines : Bromine can be displaced by primary/secondary amines in the presence of a palladium catalyst to form aryl amines .
-
Suzuki coupling : Cross-coupling with boronic acids via Pd-catalyzed reactions could introduce aryl/heteroaryl groups .
Example Reaction Pathway :
Conditions: Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80–100°C .
Functionalization of the Piperazine Moiety
The 4-(4-methoxyphenyl)piperazine group offers tertiary amine reactivity:
-
N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions forms quaternary ammonium salts .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amides, enhancing lipophilicity .
Reported Analog :
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Piperazine derivative | Acetyl chloride | N-Acetylpiperazine derivative | 85% |
Electrophilic Substitution on the Furan Ring
The electron-rich furan-2-yl group undergoes electrophilic aromatic substitution (EAS):
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position .
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Sulfonation : Furan reacts with SO₃ in acetic anhydride to form sulfonated derivatives .
Key Observation : Furan’s conjugated diene system also participates in Diels-Alder reactions with dienophiles like maleic anhydride .
Hydroxyl Group Transformations
The hydroxyl group at position 6 exhibits both acidic and nucleophilic properties:
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Esterification : Reaction with acetic anhydride forms acetate esters under mild acidic conditions .
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Oxidation : Strong oxidants (e.g., KMnO₄) convert the hydroxyl group to a ketone, though steric hindrance may limit efficacy .
Comparative Data :
| Compound | Reagent | Product | Activity Change | Reference |
|---|---|---|---|---|
| Thiazolo-triazol-6-ol analog | Ac₂O, H₂SO₄ | Acetylated derivative | Increased logP |
Condensation Reactions
The hydroxyl group participates in dehydrative condensation with aldehydes/ketones:
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Schiff base formation : Reaction with benzaldehyde yields imine-linked derivatives, useful for metal coordination studies .
Example :
Conditions: Ethanol, reflux, 6–8 hours .
Radical-Mediated Reactions
Under visible-light irradiation, α-bromoaryl groups (from bromophenyl) undergo radical coupling with thiols or alkenes, enabling C–C bond formation . This method is noted for regioselectivity and eco-friendly aqueous conditions .
Mechanistic Insights
-
Bromophenyl reactivity : The electron-withdrawing bromine atom activates the aryl ring for nucleophilic substitution when meta-directing groups (e.g., piperazine) are present .
-
Piperazine stability : The 4-methoxyphenyl group enhances steric protection of the piperazine nitrogen, limiting over-alkylation .
Comparison with Similar Compounds
A. Piperazine Substituent Effects
B. Aromatic Ring Variations
- Furan-2-yl vs. Methyl (C2 Position) : The furan group increases aromatic surface area for stacking interactions, whereas a methyl group reduces steric hindrance, favoring membrane permeability .
- 3-Bromophenyl vs. Halogen-Swapped Analogues : Bromine’s larger atomic radius compared to Cl or F enhances van der Waals interactions but may reduce solubility .
Research Findings and Implications
- Conformational Flexibility: Analogues with ortho/meta-substituted piperazines (e.g., 3-chlorophenyl) exhibit non-planar conformations, as seen in isostructural compounds . This could influence binding to targets like serotonin or dopamine receptors.
- Solubility Trends : The 4-methoxyphenyl group in the target compound may confer better aqueous solubility than fluorophenyl or chlorophenyl derivatives, critical for oral bioavailability .
- Unresolved Data Gaps : Key parameters (e.g., melting points, logP) are unavailable in public databases, underscoring the need for experimental characterization .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis involves multi-step reactions, including:
- Thiazolo-triazole core formation via cyclization of thiosemicarbazides with α-haloketones under reflux in ethanol or acetonitrile .
- Piperazine substitution: The 4-(4-methoxyphenyl)piperazine moiety is introduced via nucleophilic aromatic substitution or Mannich reactions, requiring precise pH control (7.5–8.5) and temperatures of 60–80°C .
- Functional group coupling: The 3-bromophenyl and furan-2-yl groups are attached using Pd-catalyzed cross-coupling or alkylation reactions .
- Optimization: Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), and reaction time (12–24 hours). Microwave-assisted synthesis may reduce time by 40% .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm for bromophenyl; furan protons at δ 6.2–6.4 ppm) .
- Mass Spectrometry (HRMS): Expected molecular ion [M+H]⁺ at m/z ≈ 610–620 (exact mass depends on isotopic Br pattern) .
- X-ray Crystallography: Resolves spatial arrangement of the thiazolo-triazole core and piperazine substituents .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Experimental Determination:
- Solubility: Test in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy. Similar analogs show solubility <10 µM in aqueous buffers, requiring DMSO stock solutions (10 mM) .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Thiazolo-triazole derivatives typically degrade <5% under these conditions but may hydrolyze in acidic media (pH <3) .
Advanced Research Questions
Q. How does the 3-bromophenyl substituent influence binding affinity to neurological targets compared to fluorophenyl analogs?
- Structure-Activity Relationship (SAR) Analysis:
- Target: Compare affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors using radioligand binding assays.
- Findings: Bromophenyl groups enhance lipophilicity (logP +0.3 vs. fluorophenyl), improving blood-brain barrier penetration but reducing aqueous solubility. Fluorophenyl analogs show higher 5-HT₁A selectivity (Ki = 12 nM vs. 18 nM for bromophenyl) .
- Contradictions: Some studies report bromophenyl derivatives with superior D₂ antagonism (IC₅₀ = 45 nM) due to enhanced π-π stacking .
Q. What computational methods are suitable for predicting off-target interactions of this compound?
- In Silico Strategy:
- Molecular Docking: Use AutoDock Vina to screen against Pharmaprojects or ChEMBL databases. Focus on kinases (e.g., MAPK) and GPCRs due to the piperazine-thiazole scaffold .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability in receptor binding pockets (e.g., 5-HT₁A). Key interactions include hydrogen bonding with Thr194 and hydrophobic contacts with Phe361 .
Q. How can researchers resolve contradictions in reported cytotoxic activity across cell lines?
- Data Reconciliation Approach:
- Experimental Replication: Test cytotoxicity in ≥3 cell lines (e.g., MCF-7, HepG2, A549) using MTT assays with standardized protocols (48-h exposure, 10% FBS).
- Meta-Analysis: Pool data from PubChem (AID 1259367) and literature. Contradictions may arise from variances in assay conditions (e.g., IC₅₀ = 8.2 µM in MCF-7 vs. 22 µM in HEK293) due to differential expression of ABC transporters .
Q. What in vivo models are appropriate for evaluating neuropharmacological effects?
- Preclinical Models:
- Rodent Behavioral Assays: Forced swim test (FST) and tail suspension test (TST) to assess antidepressant-like activity. Dose range: 10–30 mg/kg i.p. .
- Microdialysis: Monitor extracellular dopamine in striatum using LC-MS/MS. Expected 1.5-fold increase at 20 mg/kg .
- Toxicity: Perform OECD 423 acute toxicity testing. Piperazine derivatives often show LD₅₀ >300 mg/kg .
Methodological Notes
- Synthetic Reproducibility: Include internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR to verify purity .
- Data Validation: Use orthogonal assays (e.g., SPR and ITC) to confirm binding kinetics .
- Ethical Compliance: Adhere to ARRIVE guidelines for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
